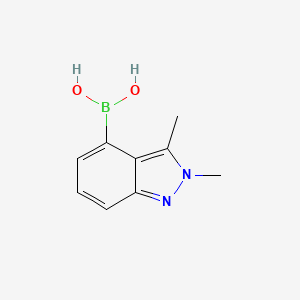

2,3-Dimethyl-2H-indazole-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethyl-2H-indazole-4-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The boronic acid functional group in this compound makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2H-indazole-4-boronic acid typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-2H-indazole-4-boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Reducing Agents: Lithium aluminum hydride.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenol derivatives.

Reduction: Formation of dihydroindazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including 2,3-Dimethyl-2H-indazole-4-boronic acid, as anticancer agents. For instance, a derivative (referred to as 2f) demonstrated potent growth inhibitory activity against several cancer cell lines such as 4T1, with an IC50 ranging from 0.23 to 1.15 μM. The mechanism involved apoptosis induction through upregulation of cleaved caspase-3 and Bax, alongside downregulation of Bcl-2 . In vivo studies indicated that this compound could suppress tumor growth without significant side effects .

Enzyme Inhibition

The boronic acid moiety allows for reversible covalent bonding with serine proteases, making it a valuable tool in enzyme inhibition studies. This property is crucial for drug design and understanding biochemical pathways.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a key intermediate in the synthesis of complex organic molecules. It is particularly useful in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, facilitating the creation of diverse aromatic compounds. The compound's unique structural features enhance its reactivity in various chemical transformations.

Reactivity Profile

The compound can undergo several types of reactions:

- Oxidation: Formation of boronic esters or borates.

- Reduction: Conversion to alcohols.

- Substitution: Replacement of the boronic acid group with other functional groups.

Material Science

Development of Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials such as organic semiconductors and sensors. Its ability to form stable complexes can be exploited in creating materials with specific electronic properties.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2f | 4T1 | 0.23 - 1.15 | Apoptosis induction via caspase activation |

| Other Indazoles | HeLa | Varies | Cytotoxic activity via tubulin inhibition |

Table 2: Reactivity Overview of this compound

| Reaction Type | Products Formed | Key Reagents Used |

|---|---|---|

| Oxidation | Boronic esters | Oxidizing agents |

| Reduction | Alcohols | Reducing agents |

| Suzuki-Miyaura Coupling | Aromatic compounds | Palladium catalysts |

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-2H-indazole-4-boronic acid depends on its application:

Suzuki-Miyaura Cross-Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond.

Biological Activity: The indazole core can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dimethylindazole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.

4-Bromo-2,3-dimethylindazole: Contains a bromine atom instead of a boronic acid group, making it suitable for different types of reactions, such as nucleophilic substitution.

2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester: A derivative with a pinacol ester protecting group, which can be deprotected to yield the free boronic acid.

Uniqueness

This compound is unique due to the presence of both the indazole core and the boronic acid functional group, making it highly versatile in organic synthesis and medicinal chemistry applications.

Actividad Biológica

2,3-Dimethyl-2H-indazole-4-boronic acid is a boronic acid derivative of indazole, characterized by its molecular formula C11H12BN3O2 and a molecular weight of approximately 272.15 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and in medicinal chemistry applications. The unique structural features of this compound enhance its reactivity and biological interactions.

Chemical Structure and Properties

The compound features a dimethyl substitution at the 2 and 3 positions of the indazole ring, along with a boronic acid functional group at the 4 position. This configuration is critical for its biological activity, allowing it to form reversible covalent bonds with certain enzymes, particularly serine proteases.

| Property | Details |

|---|---|

| Molecular Formula | C11H12BN3O2 |

| Molecular Weight | 272.15 g/mol |

| Key Functional Group | Boronic acid |

| Substituents | Dimethyl at positions 2 and 3 |

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The boronic acid group allows it to participate in chemical transformations and form covalent bonds with enzyme active sites, which can inhibit enzymatic activity. This interaction is particularly relevant in the context of cancer therapy and anti-inflammatory applications.

Biological Evaluations

Research studies have shown that derivatives of indazole, including this compound, exhibit significant biological activities:

-

Antimicrobial Activity :

- Indazole derivatives have been tested against various pathogens, demonstrating giardicidal, amebicidal, and trichomonicidal activities. For instance, certain derivatives were found to be more potent than metronidazole against Giardia intestinalis .

- In vitro growth inhibition against fungal strains such as Candida albicans and Candida glabrata was also observed .

- Anti-inflammatory Properties :

- Cancer Cell Proliferation Inhibition :

Case Studies

Several case studies highlight the potential applications of this compound:

Propiedades

IUPAC Name |

(2,3-dimethylindazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-9-7(10(13)14)4-3-5-8(9)11-12(6)2/h3-5,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWXPYAIHHHIAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=NN(C(=C12)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.